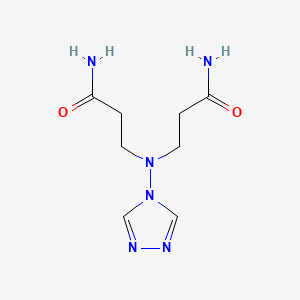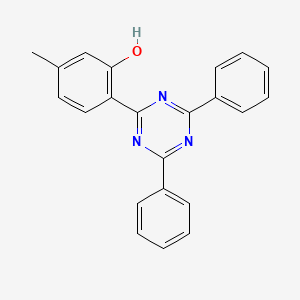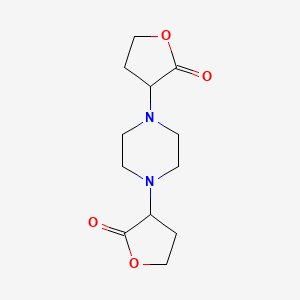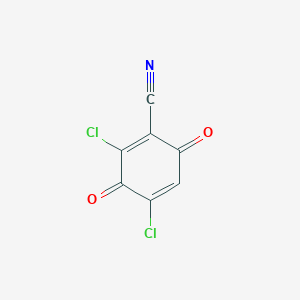
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is an organic compound characterized by its unique structure, which includes both phenyl and alkyne groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-phenyl-2-(prop-2-yn-1-yl)pent-4-ene or 1-phenyl-2-(prop-2-yn-1-yl)pentane.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Propiedades
| 189027-06-3 | |
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-phenyl-2-prop-2-ynylpent-4-yn-1-one |
InChI |
InChI=1S/C14H12O/c1-3-8-12(9-4-2)14(15)13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2 |
Clave InChI |
YDOBLKVNBKIKPT-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(CC#C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)




![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
